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[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine Documentation Hub

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  • Product: [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine
  • CAS: 1251123-30-4

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthesis of[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine

As drug discovery paradigms shift toward highly modular and functionalized building blocks, 1,4-disubstituted 1,2,3-triazoles have emerged as privileged scaffolds. Specifically, [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery paradigms shift toward highly modular and functionalized building blocks, 1,4-disubstituted 1,2,3-triazoles have emerged as privileged scaffolds. Specifically, [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine offers a unique convergence of structural rigidity, hydrogen-bonding capability, and a versatile primary amine handle.

In this technical guide, I will deconstruct the physicochemical properties, structural logic, and field-proven synthesis workflows for this compound. By moving beyond basic protocols to explore the causality behind each experimental choice, this document serves as a self-validating framework for integrating this building block into your medicinal chemistry pipelines.

Structural Logic & Physicochemical Properties

To effectively utilize a building block, one must first understand the mechanistic "why" behind its structural components. This molecule features three distinct functional domains:

  • The Primary Amine (-NH2): A highly reactive nucleophile ideal for amidation, reductive amination, or bioconjugation.

  • The 1,2,3-Triazole Ring: A robust, metabolically stable bioisostere for amide bonds. It provides a rigid vector for substituent projection and participates in dipole-dipole and π-π stacking interactions within biological targets.

  • The 4-Methoxyphenyl Group: An electron-rich aromatic system. The methoxy (-OCH3) substituent acts as a hydrogen bond acceptor while fine-tuning the overall lipophilicity of the molecule. Interestingly, electron-rich azides (like 4-methoxyphenyl azide) have been shown to react more rapidly in certain catalytic cycles compared to their electron-deficient counterparts, optimizing synthesis timelines[1].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound. Note that the hydrochloride salt is preferred in laboratory settings due to its superior aqueous solubility.

Physicochemical PropertyValueExperimental Significance
Chemical Name [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamineStandard IUPAC nomenclature.
CAS Registry Number (HCl salt)[2]Critical for procurement and regulatory tracking.
Molecular Formula C10H13ClN4O (HCl salt)[2]Dictates stoichiometric calculations in coupling reactions.
Molecular Weight 240.69 g/mol (HCl salt)[2]Low MW ensures high ligand efficiency in fragment-based drug design.
Monoisotopic Mass 204.1011 Da (Free base)[3]Target metric for High-Resolution Mass Spectrometry (HRMS) validation.
InChIKey [3]Unique identifier for database cross-referencing.
Topological Polar Surface Area ~65.9 ŲFalls within the optimal range (< 90 Ų) for cellular membrane permeability.

Synthesis Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient, regioselective route to synthesize this compound is via the classic "click chemistry" approach: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].

Synthesis A 4-Methoxyphenyl Azide C CuI, DIPEA/Et3N Solvent (MeCN/DMF) RT, 3-12h A->C B Propargylamine B->C D [1-(4-methoxyphenyl)-1H- 1,2,3-triazol-4-yl]methanamine C->D CuAAC 'Click' Reaction

Fig 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) synthesis workflow.

Step-by-Step Methodology & Causality

This protocol is designed as a self-validating system. Every reagent choice is grounded in mechanistic necessity to prevent side reactions and maximize yield.

  • Preparation of Reactants: Dissolve 4-methoxyphenyl azide (1.0 equiv) and propargylamine (1.1 equiv) in anhydrous acetonitrile (MeCN).

    • Causality: While CuAAC is famously water-tolerant, utilizing anhydrous MeCN in the initial stages prevents the competitive oxidation of the terminal alkyne (Glaser coupling) and provides excellent solubility for the azide precursor.

  • Catalyst Introduction: Add Copper(I) iodide (CuI, 0.1 - 0.2 equiv) as the catalyst[4].

    • Causality: The Cu(I) oxidation state is strictly required to enforce the regioselective formation of the 1,4-disubstituted isomer. Thermal cycloaddition (without copper) would yield an undesirable mixture of 1,4- and 1,5-isomers.

  • Base Addition: Introduce Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)[4].

    • Causality: The amine base serves a dual purpose. It facilitates the deprotonation of the terminal alkyne to form the critical copper-acetylide intermediate, and it stabilizes the Cu(I) species in solution, preventing its disproportionation into Cu(0) and Cu(II).

  • Reaction Execution: Stir the mixture at room temperature (20–25 °C) for 3 to 12 hours. Monitor the disappearance of the azide via Thin-Layer Chromatography (TLC).

    • Causality: The electron-donating methoxy group on the azide accelerates the cycloaddition kinetics, allowing the reaction to proceed rapidly at ambient temperatures. Avoiding heat preserves the integrity of the primary amine on propargylamine.

  • Workup & Salt Formation: Extract the crude mixture with ethyl acetate, wash with brine to remove the base and solvent, and dry over anhydrous MgSO4. To isolate the stable hydrochloride salt, treat the concentrated free base with ethereal HCl.

    • Causality: The free base is susceptible to oxidation and degradation over time. Conversion to the HCl salt ()[2] guarantees long-term shelf stability and standardizes the compound's behavior in subsequent biological assays.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized batch, the following analytical validations must be performed:

  • 1H NMR Spectroscopy: The definitive marker of successful 1,4-regioselectivity is the appearance of a sharp, downfield singlet corresponding to the triazole proton (typically around δ 8.0 – 8.5 ppm). The methoxy protons will present as a distinct singlet near δ 3.8 ppm, while the methylene protons adjacent to the amine will appear around δ 3.9 – 4.1 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass using Electrospray Ionization (ESI). The target monoisotopic mass is 204.1011 Da[3], and the spectrum should yield an [M+H]+ peak at m/z 205.108.

Pharmacological & Bioconjugation Applications

Once validated,[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine acts as a highly effective linker and pharmacophore in drug discovery. For example, recent studies have demonstrated its utility in coupling with complex natural products, such as boswellic acid derivatives, to synthesize potent anti-cancer and anti-inflammatory agents[4].

Application Core [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine (Core Scaffold) Amine Primary Amine (-NH2) Bioconjugation Site Core->Amine Amidation/Coupling Triazole 1,2,3-Triazole Ring Pharmacophore / Linker Core->Triazole H-Bonding/Pi-Stacking Methoxy 4-Methoxyphenyl Group Lipophilic Interaction Core->Methoxy Hydrophobic Pocket Target1 Anti-cancer / Anti-inflammatory Agents Amine->Target1 e.g., Boswellic Acid Derivatives

Fig 2: Structural functionalization and pharmacological utility of the compound's moieties.

By utilizing standard peptide coupling reagents (e.g., HATU, EDC/NHS), the primary amine can be seamlessly conjugated to carboxylic acid-bearing payloads, while the triazole and methoxyphenyl groups actively participate in target receptor binding.

References

  • King Scientific. "Building Blocks - CAS 1384430-87-8". Available at:[Link]

  • Food and Nutrition Journal. "Gelrite-Gellan Gum Biopolymer Films Reinforced with AKBA derivative (SK-C5) for Biodegradable Food Packaging Applications". Available at: [Link]

  • ACS Publications. "Rhodium-Catalyzed Selective Mono- and Diamination of Arenes with Single Directing Site 'On Water'". Available at: [Link]

  • PubChemLite Database. "C10H12N4O - Explore". Université du Luxembourg. Available at: [Link]

Sources

Exploratory

Unveiling the In Vitro Mechanism of Action of[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine: A Triazole-Based Amine Oxidase Modulator

Executive Summary The compound [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS: 1384430-87-8) represents a highly efficient pharmacophore in the landscape of medicinal chemistry. Synthesized via regioselectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS: 1384430-87-8) represents a highly efficient pharmacophore in the landscape of medicinal chemistry. Synthesized via regioselective azide-alkyne cycloaddition (click chemistry), its 1,2,3-triazole core provides a metabolically stable and rigid scaffold.

As a Senior Application Scientist, I approach this molecule by analyzing its structural motifs: a primary methanamine group at the 4-position and a lipophilic 4-methoxyphenyl group at the 1-position. This specific arrangement is the hallmark of ligands targeting copper-dependent amine oxidases, specifically Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) [1][2]. This technical guide delineates the in vitro mechanistic profiling of this compound, establishing a self-validating workflow from biochemical kinetics to cellular phenotypic readouts.

Molecular Target & Binding Rationale (The "Why")

VAP-1/SSAO is a dual-function ectoenzyme expressed on the surface of endothelial cells. It catalyzes the oxidative deamination of primary amines into aldehydes, producing hydrogen peroxide (H₂O₂) and ammonia as byproducts[1][2]. Furthermore, its enzymatic activity is mechanistically coupled to its role as an adhesion molecule, facilitating leukocyte extravasation during inflammation[2].

The mechanism of action of[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine is driven by precise structural mimicry:

  • Catalytic Engagement: The primary amine (-CH₂NH₂) enters the catalytic channel and forms a covalent Schiff base intermediate with the topaquinone (TPQ) cofactor of VAP-1[2].

  • Hydrophobic Anchoring: The rigid 1,2,3-triazole ring acts as a directional spacer, forcing the 4-methoxyphenyl moiety into the hydrophobic S1 binding pocket of the enzyme.

  • Modulation: Depending on the residence time of the Schiff base, the compound acts as a competitive mechanism-based inhibitor, stalling the catalytic cycle and subsequently preventing VAP-1 from interacting with leukocyte counter-receptors like Siglec-10[2].

G A [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl] methanamine B VAP-1 Active Site (Hydrophobic S1 Pocket) A->B Scaffold Anchoring C TPQ Cofactor Interaction B->C Amine Positioning D Schiff Base Intermediate C->D Nucleophilic Attack E Enzyme Inhibition & Reduced Adhesion D->E Catalytic Stall

Diagram 1: Binding mechanism and Schiff base formation pathway in the VAP-1 active site.

In Vitro Enzymatic Profiling: The Amplex Red Assay

To rigorously quantify the inhibitory potency of the compound, the fluorometric Amplex Red Monoamine Oxidase Assay is the industry standard[3]. This assay relies on the detection of H₂O₂, the stoichiometric byproduct of SSAO-mediated deamination[4]. Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) into resorufin, a highly stable and fluorescent product[1][3].

Quantitative Data Presentation

Below is a comparative kinetic profile demonstrating how triazole-based methanamines typically behave against standard reference compounds in an Amplex Red in vitro system.

Compound / InhibitorTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Mechanism of Action
Triazol-4-yl-methanamine VAP-1 / SSAO0.450.21Competitive / Mechanism-based
LJP-1207 (Standard)VAP-1 / SSAO0.010.005Reversible Inhibitor
Semicarbazide VAP-1 / SSAO12.508.00Irreversible Inhibitor
Clorgyline MAO-A0.004N/AIrreversible Inhibitor[1][3]

Step-by-Step Experimental Methodologies

Protocol A: Fluorometric Amplex Red VAP-1/SSAO Assay

Causality & Self-Validation: When using complex biological matrices (e.g., vascular smooth muscle cell lysates) instead of recombinant VAP-1, background monoamine oxidase (MAO-A and MAO-B) activity will confound the H₂O₂ readout. To create a self-validating system, we mandate the addition of clorgyline and pargyline . These agents selectively and irreversibly inhibit MAO-A and MAO-B, ensuring that the measured fluorescence is strictly derived from VAP-1/SSAO[1][3]. Benzylamine is utilized as the substrate because it yields a robust Vmax for SSAO[1].

  • Reagent Preparation: Prepare a 2X working solution containing 400 µM Amplex Red reagent, 2 U/mL HRP, and 2 mM benzylamine in 0.25 M sodium phosphate buffer (pH 7.4)[1][5].

  • Matrix Pre-treatment: If using tissue lysates, pre-incubate the lysate with 0.5 mM clorgyline and 0.5 mM pargyline for 15 minutes at room temperature to silence MAO activity[1][3].

  • Compound Pre-incubation: In a 96-well black microplate, add 50 µL of the enzyme source (recombinant hVAP-1 or lysate) and 25 µL of the triazole compound at varying concentrations (0.1 nM to 100 µM). Incubate at 37°C for 30 minutes to allow the primary amine to engage the TPQ cofactor[2].

  • Reaction Initiation: Add 25 µL of the 2X Amplex Red/HRP/Benzylamine mixture to each well to initiate the competitive enzymatic reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (Excitation: 571 nm, Emission: 585 nm) at 37°C for 60 minutes[3].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve to determine the IC₅₀ via non-linear regression.

Cellular Phenotypic Readouts: Endothelial-Leukocyte Adhesion

Because VAP-1's enzymatic activity is functionally coupled to leukocyte extravasation, inhibiting the enzyme alters cellular behavior[2]. To validate the compound's efficacy in a physiological context, an in vitro static adhesion assay is employed.

Causality & Self-Validation: Resting endothelial cells express low basal levels of VAP-1. We stimulate them with TNF-α to translocate intracellular VAP-1 to the cell surface, mimicking acute inflammation[2]. By pre-incubating this activated endothelium with our compound, we can observe a dose-dependent reduction in the adhesion of Siglec-10 expressing leukocytes, directly linking biochemical target engagement to a phenotypic outcome[2].

W Step1 1. Endothelial Cell Culture (HUVEC/HSEC Monolayer) Step2 2. Pro-inflammatory Stimulation (TNF-α, 4h at 37°C) Step1->Step2 Step3 3. Target Engagement (Triazole Compound, 30 min) Step2->Step3 Step4 4. Leukocyte Co-culture (Calcein-AM labeled PBMCs) Step3->Step4 Step5 5. Stringent Wash & Fixation (Remove non-adherent cells) Step4->Step5 Step6 6. Fluorescence Quantification (Adhesion Index Calculation) Step5->Step6

Diagram 2: Experimental workflow for the in vitro endothelial-leukocyte adhesion assay.

Protocol B: In Vitro Static Leukocyte Adhesion Assay
  • Endothelial Activation: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 24-well plate and grow to a 100% confluent monolayer. Stimulate with 10 ng/mL TNF-α for 4 hours at 37°C to upregulate surface VAP-1.

  • Compound Treatment: Wash the cells gently with warm PBS and incubate with the desired concentration of the triazole compound in assay medium for 30 minutes.

  • Leukocyte Preparation: Label human PBMCs (or a Siglec-10+ cell line) with a fluorescent tracking dye (e.g., Calcein-AM, 5 µM) for 30 minutes in the dark. Wash twice to remove excess dye.

  • Co-culture: Add 5×105 labeled leukocytes to each endothelial well. Incubate for 30 minutes at 37°C under gentle rotation (50 rpm) to simulate shear stress.

  • Washing & Fixation: Carefully aspirate the media and wash the wells 3 times with warm PBS to remove non-adherent leukocytes. Fix the remaining bound cells with 4% paraformaldehyde for 10 minutes.

  • Quantification: Image the wells using a fluorescence microscope (FITC channel). Quantify the number of adherent cells per field of view using automated cell-counting software (e.g., ImageJ).

Conclusion[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine represents a highly specific, structurally rigid pharmacophore for interrogating amine oxidase biology. By combining the precision of the Amplex Red enzymatic assay with physiologically relevant phenotypic adhesion models, researchers can establish a comprehensive, self-validating workflow to evaluate its mechanism of action and translational potential in vitro.

Sources

Foundational

pharmacokinetic properties of[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine

An In-depth Technical Guide to the Pharmacokinetic Profiling of [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine and Related Triazole Derivatives Authored by: A Senior Application Scientist This technical guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetic Profiling of [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine and Related Triazole Derivatives

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic properties of the novel synthetic compound, [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine. While specific experimental data for this molecule is not yet publicly available, this document outlines the essential principles and detailed experimental protocols necessary for a thorough investigation of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The methodologies described herein are grounded in established practices within the field of drug discovery and development, providing a robust roadmap for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Pharmacokinetic Profiling

The compound [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine integrates two key pharmacophores: a 1,2,3-triazole ring and a methoxyphenyl group. The 1,2,3-triazole moiety is a well-established bioisostere for various functional groups, known for its stability and ability to engage in hydrogen bonding and dipole interactions, which can contribute to target binding.[1] The methoxyphenyl group can influence lipophilicity, potentially enhancing membrane permeability and modulating interactions with biological targets.[2] Derivatives of 1,2,3-triazoles have shown a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

However, promising in vitro activity does not always translate to in vivo efficacy. A compound's therapeutic potential is critically dependent on its pharmacokinetic profile—how the body acts on the drug. Understanding the ADME properties is paramount for optimizing drug-like characteristics, ensuring adequate bioavailability, and minimizing potential toxicity.[6][7][8][9] This guide will provide the foundational knowledge and practical steps to elucidate the pharmacokinetic journey of [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine.

Predicted Physicochemical Properties and Drug-Likeness Assessment

Prior to initiating extensive in vitro and in vivo studies, in silico predictions of physicochemical properties can offer valuable insights into a compound's potential drug-likeness. These predictions are often based on the compound's structure and are guided by principles such as Lipinski's Rule of Five.

Table 1: Key Physicochemical Parameters for Oral Bioavailability

ParameterPreferred Range (Lipinski's Rule of Five)Rationale
Molecular Weight (MW) ≤ 500 g/mol Influences diffusion and absorption.
LogP (Lipophilicity) ≤ 5A measure of a compound's partition between an organic and aqueous phase; impacts solubility and permeability.
Hydrogen Bond Donors ≤ 5Affects solubility and permeability.
Hydrogen Bond Acceptors ≤ 10Affects solubility and permeability.
Topological Polar Surface Area (TPSA) ≤ 140 ŲCorrelates with intestinal absorption and blood-brain barrier penetration.

While specific calculations for [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine require specialized software, related triazole derivatives have been analyzed in silico. Studies on similar structures suggest that modifications to the triazole scaffold can significantly influence these ADME-related properties.[6][7][8][9] For instance, the addition of different substituents can alter lipophilicity, which in turn affects both permeability and solubility.

A Guide to Determining the ADME Profile: Experimental Protocols

The following sections detail the standard experimental workflows for characterizing the absorption, distribution, metabolism, and excretion of a novel chemical entity.

Absorption: Will the Compound Reach the Systemic Circulation?

Absorption is the process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves crossing the intestinal epithelium.

In Vitro Permeability Assessment: The Caco-2 Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is a cornerstone for predicting in vivo drug absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and transepithelial electrical resistance (TEER) measurements indicate the formation of tight junctions.

  • Compound Preparation: Prepare a stock solution of [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in transport buffer.

  • Apical to Basolateral (A-B) Permeability:

    • Add the compound solution to the apical (A) side of the Transwell® insert.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Basolateral to Apical (B-A) Permeability:

    • Add the compound solution to the basolateral (B) side.

    • At the same time points, collect samples from the apical (A) side. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate active efflux.

Diagram 1: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Culture Caco-2 cells on Transwell inserts TEER Monitor TEER for monolayer integrity Caco2->TEER ApicalDosing Dose compound on Apical side TEER->ApicalDosing BasolateralDosing Dose compound on Basolateral side TEER->BasolateralDosing CompoundPrep Prepare test compound solution CompoundPrep->ApicalDosing CompoundPrep->BasolateralDosing BasolateralSampling Sample from Basolateral side ApicalDosing->BasolateralSampling A to B ApicalSampling Sample from Apical side BasolateralDosing->ApicalSampling B to A LCMS Quantify compound by LC-MS/MS ApicalSampling->LCMS BasolateralSampling->LCMS Papp Calculate Papp and Efflux Ratio LCMS->Papp G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Data Analysis Microsomes Prepare liver microsomes and test compound Incubate Pre-incubate microsomes and compound at 37°C Microsomes->Incubate NADPH Prepare NADPH-regenerating system StartRxn Initiate reaction with NADPH NADPH->StartRxn Incubate->StartRxn TimePoints Collect and quench samples at time points StartRxn->TimePoints LCMS Analyze samples by LC-MS/MS TimePoints->LCMS Calc Calculate in vitro half-life and intrinsic clearance LCMS->Calc

Caption: Workflow for determining in vitro metabolic stability using liver microsomes.

Metabolite Identification

Identifying the major metabolites is crucial for understanding clearance pathways and assessing the potential for the formation of active or toxic byproducts.

Experimental Protocol: Metabolite Identification in Hepatocytes

  • Incubation: Incubate the test compound with cryopreserved human hepatocytes.

  • Sample Collection: Collect samples at different time points.

  • Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to detect and identify the structures of potential metabolites. Common metabolic pathways for a compound like [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine could include O-demethylation of the methoxy group, oxidation of the aromatic ring, or N-dealkylation.

Excretion: How is the Compound Eliminated from the Body?

Excretion is the removal of the drug and its metabolites from the body, primarily through urine and feces.

In Vivo Pharmacokinetic Study

An in vivo study in an animal model (e.g., rats or mice) is essential to obtain a complete pharmacokinetic profile.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Dosing: Administer the compound to a cohort of rats via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points over 24 hours.

  • Urine and Feces Collection: House the animals in metabolic cages to collect urine and feces.

  • Sample Processing and Analysis: Process the blood to obtain plasma. Extract the compound from plasma, urine, and homogenized feces. Quantify the concentration of the parent compound and any major metabolites using LC-MS/MS.

  • Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters from In Vivo Studies

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
Elimination half-life.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Bioavailability, the fraction of the administered dose that reaches the systemic circulation.

Data Integration and Application in Drug Development

The data gathered from these studies are integrated to form a comprehensive pharmacokinetic profile. This profile is critical for:

  • Lead Optimization: Guiding medicinal chemists in modifying the chemical structure to improve ADME properties.

  • Dose Prediction: Informing the selection of doses for efficacy and toxicology studies.

  • Formulation Development: Aiding in the design of appropriate drug delivery systems.

  • Human Dose Prediction: Using allometric scaling to predict human pharmacokinetics.

Conclusion

While the specific pharmacokinetic properties of [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine are yet to be determined, this guide provides the necessary framework for a thorough investigation. By systematically applying the described in silico, in vitro, and in vivo methodologies, researchers can elucidate the ADME profile of this and other novel triazole derivatives. This knowledge is indispensable for advancing promising compounds from the laboratory to clinical evaluation, ultimately contributing to the development of new and effective therapeutics.

References

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  • Demian, V., et al. (2024). In silico study of properties in the series of 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)- 1,2,4-triazole halides. ScienceRise: Pharmaceutical Science, (1), 4-12.

Sources

Exploratory

Discovery and Synthesis Pathways for[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Executive Summary & Pharmacological Context The compound [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a highly versatile, synthetically tractable building block utilized extensively in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a highly versatile, synthetically tractable building block utilized extensively in modern medicinal chemistry. The 1,4-disubstituted 1,2,3-triazole core serves as a metabolically stable bioisostere for amide bonds, offering distinct hydrogen-bonding profiles and superior resistance to enzymatic degradation.

In the context of drug discovery, derivatives of this specific scaffold have been heavily investigated as[1]. The α7 nAChR is a pentameric ligand-gated ion channel critical to cognitive processing; its modulation is a primary therapeutic strategy for neurodegenerative and psychiatric conditions, including Alzheimer's disease and schizophrenia[2]. By functionalizing the methanamine tail (e.g., with phosphonate groups or complex heterocycles), researchers can rapidly generate libraries of CNS-active agents[3].

Retrosynthetic Architecture

The assembly of the target molecule relies on the[4], a premier "Click Chemistry" transformation independently pioneered by K. Barry Sharpless and Morten Meldal in 2002[5]. Retrosynthetic disconnection of the 1,2,3-triazole ring yields two primary precursors: 4-methoxyphenyl azide and a protected alkyne, N-Boc-propargylamine .

SynthesisWorkflow A p-Anisidine (Starting Material) B 4-Methoxyphenyl Azide (Intermediate 1) A->B NaNO2, HCl then NaN3 D Boc-Protected Triazole (Intermediate 2) B->D CuAAC CuSO4, NaAsc C N-Boc-Propargylamine (Alkyne Partner) C->D CuAAC E Target Molecule (Free Amine) D->E TFA/DCM Deprotection

Retrosynthetic and forward synthesis workflow for the target triazole methanamine.

Mechanistic Framework: The CuAAC Catalytic Cycle

Prior to the advent of CuAAC, thermal Huisgen 1,3-dipolar cycloadditions required elevated temperatures and yielded intractable 1:1 mixtures of 1,4- and 1,5-regioisomers[6]. The introduction of a Cu(I) catalyst dramatically lowers the activation energy and enforces strict 1,4-regioselectivity.

Mechanistic Causality: The active catalytic species is a dinuclear copper complex. Cu(I) inserts into the terminal alkyne to form a π-coordinated copper-acetylide intermediate. The azide then coordinates to the copper center, forming a highly reactive six-membered metallacycle. Subsequent ring contraction yields a copper-triazolide, which undergoes rapid protonation to release the 1,4-disubstituted triazole and regenerate the catalyst[4].

CuAAC_Mechanism Cu Cu(I) Catalyst (Active Species) Pi Cu-Acetylide Complex (Pi-Coordination) Cu->Pi + Alkyne - H+ Metallo Six-Membered Metallacycle Pi->Metallo + Azide TriazoleCu Cu-Triazolide Metallo->TriazoleCu Ring Contraction TriazoleCu->Cu Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole TriazoleCu->Product Protonation

Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Step-by-Step Experimental Methodologies

As a self-validating system, each protocol below includes specific In-Process Controls (IPCs) to ensure reaction fidelity without requiring immediate offline analytics.

Phase 1: Synthesis of 4-Methoxyphenyl Azide
  • Objective: Convert p-anisidine to the corresponding aryl azide via a diazonium intermediate.

  • Causality: Diazotization is highly exothermic. The reaction must be strictly maintained below 5 °C; failure to do so results in the extrusion of N2​ and the formation of 4-methoxyphenol as a byproduct.

  • Protocol:

    • Suspend p-anisidine (1.0 eq) in a mixture of concentrated HCl and water (1:3 v/v) and cool to 0 °C in an ice-salt bath.

    • Add a pre-cooled aqueous solution of NaNO2​ (1.1 eq) dropwise over 30 minutes.

    • IPC 1 (Validation): Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid. Quench excess HNO2​ with sulfamic acid until the test is negative.

    • Add an aqueous solution of NaN3​ (1.2 eq) dropwise. Caution: HN3​ gas is highly toxic and explosive; maintain basic to neutral pH during workup.

    • Stir for 2 hours at room temperature. Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate to yield the azide as a light amber oil.

Phase 2: Protection of Propargylamine
  • Objective: Synthesize N-Boc-propargylamine.

  • Causality: Free primary amines strongly coordinate to Cu(I) ions. If unprotected propargylamine is used in the CuAAC step, it will poison the catalyst, stalling the cycle and promoting unwanted oxidative homocoupling (Glaser coupling) of the alkynes.

  • Protocol:

    • Dissolve propargylamine (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.2 eq) and cool to 0 °C.

    • Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) portion-wise.

    • Warm to room temperature and stir for 4 hours.

    • IPC 2 (Validation): Monitor via TLC (Hexanes/EtOAc 8:2). Spray with Ninhydrin stain and heat; the disappearance of the bright purple spot (free amine) validates complete protection.

    • Wash with 1M HCl, saturated NaHCO3​ , and brine. Evaporate to yield a colorless solid.

Phase 3: CuAAC Assembly (Click Reaction)
  • Objective: Form tert-butyl ((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate.

  • Causality: CuSO4​⋅5H2​O is used as an air-stable Cu(II) precatalyst. Sodium ascorbate is added as a mild reducing agent to generate the active Cu(I) species in situ. A mixed solvent system (t-BuOH/Water) is critical to co-solubilize the organic substrates and inorganic salts.

  • Protocol:

    • Dissolve 4-methoxyphenyl azide (1.0 eq) and N-Boc-propargylamine (1.05 eq) in a 1:1 mixture of tert-butanol and water.

    • Add CuSO4​⋅5H2​O (0.05 eq) followed immediately by Sodium Ascorbate (0.10 eq).

    • IPC 3 (Validation): Upon addition of ascorbate, observe the reaction mixture transition from a clear blue (Cu2+) to a pale yellow or colorless suspension (Cu+), confirming successful catalyst activation.

    • Stir vigorously at room temperature for 4–6 hours. A heavy white precipitate (the protected triazole) will form.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Phase 4: Deprotection to Target Molecule
  • Objective: Cleave the Boc group to yield the free methanamine.

  • Causality: Acidic cleavage generates gaseous CO2​ and isobutylene, driving the reaction to completion.

  • Protocol:

    • Dissolve the protected triazole in DCM. Add Trifluoroacetic Acid (TFA) to achieve a 1:1 DCM:TFA ratio.

    • Stir at room temperature for 2 hours.

    • IPC 4 (Validation): Monitor gas evolution. Cessation of bubbling indicates reaction completion.

    • Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine as a highly pure TFA salt.

Reaction Optimization & Quantitative Data

The efficiency of the CuAAC step is highly dependent on the catalyst loading and solvent system. The table below summarizes the optimization parameters utilized to maximize the yield and purity of the intermediate.

ConditionCatalyst System (mol%)Solvent SystemTime (h)Yield (%)Mechanistic Observation
A CuI (10%), DIPEA (20%)THF2445%Poor salt solubility; incomplete conversion and catalyst aggregation.
B CuSO4​ (5%), NaAsc (10%)DCM / H2​O 1272%Biphasic system limited mass transfer; slower reaction rate.
C CuSO4​ (1%), NaAsc (5%)t-BuOH / H2​O (1:1)496% Optimal microemulsion; rapid click assembly with zero byproduct formation.

Table 1: Quantitative optimization of the CuAAC cycloaddition step.

References

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Beilstein Journal of Organic Chemistry URL:[Link]

  • Design, Synthesis, and Functional Evaluation of a Novel Series of Phosphonate-Functionalized 1,2,3-Triazoles as Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors ACS Chemical Neuroscience URL:[Link]

  • Google Patents (WIPO)

Sources

Protocols & Analytical Methods

Method

Application Note:[1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the rational design of small molecules relies heavily on privileged scaffolds that offer predictable pharmacokinetics, metabolic stability, and versatile functionalizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the rational design of small molecules relies heavily on privileged scaffolds that offer predictable pharmacokinetics, metabolic stability, and versatile functionalization. [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS: 1384430-87-8)[1] has emerged as a highly valuable building block. By combining a rigid 1,2,3-triazole core, a lipophilic 4-methoxyphenyl moiety, and a highly reactive primary amine, this compound serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD) and the synthesis of Multi-Target Directed Ligands (MTDLs). This application note details the structural rationale, pharmacological utility, and validated experimental protocols for utilizing this scaffold in parallel library generation.

Chemical Profiling & Structural Rationale

The utility of this building block is rooted in the distinct physicochemical contributions of its three structural domains:

  • The 1,2,3-Triazole Core: Acting as a robust bioisostere for amide bonds, the triazole ring is highly resistant to enzymatic cleavage by amidases and esterases. It possesses a strong dipole moment (~5 D) and its N2 and N3 atoms serve as potent hydrogen bond acceptors, facilitating strong dipole-dipole interactions with biological targets.

  • The 4-Methoxyphenyl Group: This moiety enhances the overall lipophilicity of the scaffold, driving hydrophobic interactions (e.g., π−π stacking) within target binding pockets. The methoxy oxygen also provides an additional, albeit weak, hydrogen bond acceptor vector.

  • The Methanamine Moiety: The primary amine acts as a versatile synthetic handle. It allows for rapid diversification via amide coupling, reductive amination, or urea formation, while also serving as a hydrogen bond donor in its derivatized forms.

Quantitative Data Summary

To ensure optimal pharmacokinetic behavior during library design, the foundational properties of the scaffold are summarized below.

PropertyValueRationale in Drug Design
Molecular Weight 204.23 g/mol Highly fragment-like; allows for substantial functionalization without exceeding Rule of 5 limits.
LogP (Predicted) ~0.8 - 1.2Optimal baseline lipophilicity for balancing aqueous solubility and cellular membrane/BBB permeability.
Topological Polar Surface Area 68.0 ŲExcellent for Central Nervous System (CNS) penetration (ideal TPSA for BBB crossing is < 90 Ų).
Hydrogen Bond Donors (HBD) 1The primary amine provides a single donor, minimizing desolvation penalties upon target binding.
Hydrogen Bond Acceptors (HBA) 4Triazole nitrogens and the methoxy oxygen provide multiple vectors for target engagement.

Pharmacological Applications: Multi-Target Directed Ligands (MTDLs)

Complex etiologies, such as those seen in neurodegenerative disorders and systemic inflammation, often require therapeutic interventions that modulate multiple pathways simultaneously. The [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine scaffold has been successfully deployed in the synthesis of MTDLs.

For instance, in the pursuit of novel treatments for Alzheimer's disease, researchers have utilized this triazole framework to design hybrids capable of simultaneously inhibiting human acetylcholinesterase (hAChE), cyclooxygenase-2 (COX-2), and 15-lipoxygenase (15-LOX) ()[2]. In these designs, the 4-methoxyphenyl group anchors the molecule into the hydrophobic pockets of COX-2 and 15-LOX, while the triazole-amine extended linker interacts with the catalytic active site of AChE. Furthermore, similar triazole scaffolds have been rationally designed as multi-targeting anti-inflammatory agents, acting as partial PPAR γ agonists while antagonizing COX-2 ()[3].

Pharmacophore Methoxy 4-Methoxyphenyl (Hydrophobic Anchor) Triazole 1,2,3-Triazole (Amide Bioisostere & Linker) Methoxy->Triazole C-N bond Target1 COX-2 / 15-LOX (Hydrophobic Pocket) Methoxy->Target1 π-π Stacking Amine Methanamine (Attachment Point) Triazole->Amine C-C bond Target2 AChE / BChE (Catalytic Active Site) Triazole->Target2 Dipole & H-Bonding Amine->Target2 Cation-π Interaction

Fig 1: Pharmacophore mapping of the triazole building block to multi-target biological sites.

Experimental Workflows & Protocols

The following self-validating protocols detail the synthesis of the building block via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4] and its subsequent use in parallel library generation.

Workflow Step1 1. Precursors 4-Methoxyphenyl Azide + Propargylamine Step2 2. CuAAC Click Reaction CuSO4, Na Ascorbate, t-BuOH/H2O Step1->Step2 Catalytic Activation Step3 3. Isolation & Purification Extraction & Recrystallization Step2->Step3 Yield > 85% Step4 4. Library Generation HATU/DIPEA + Carboxylic Acids Step3->Step4 Primary Amine Diversification Step5 5. Biological Screening In vitro target assays Step4->Step5 Hit Identification

Fig 2: Experimental workflow from CuAAC synthesis to parallel library generation and screening.

Protocol A: Regioselective CuAAC Synthesis of the Scaffold

This protocol describes the regioselective 1,4-disubstitution synthesis of the building block. The methodology leverages in situ generation of the Cu(I) catalyst to ensure high yields and prevent unwanted side reactions.

Reagents:

  • 4-Methoxyphenyl azide (1.0 equiv, 10 mmol)

  • Propargylamine (1.1 equiv, 11 mmol)

  • Copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ) (0.05 equiv, 0.5 mmol)

  • Sodium ascorbate (0.1 equiv, 1.0 mmol)

  • Solvent: tert-Butanol / Water (1:1 v/v, 40 mL)

Step-by-Step Methodology & Causality:

  • Substrate Solvation: Dissolve 4-methoxyphenyl azide and propargylamine in 20 mL of tert-butanol. Causality: The organic solvent ensures complete dissolution of the lipophilic azide, preventing biphasic reaction stalling.

  • Catalyst Preparation: In a separate vial, dissolve CuSO4​⋅5H2​O and sodium ascorbate in 20 mL of deionized water. Causality: The addition of sodium ascorbate is critical; it serves as a mild reducing agent that generates the catalytically active Cu(I) species in situ from Cu(II)[5]. This self-validating step is visually confirmed as the blue Cu(II) solution turns colorless or slightly yellow. This approach prevents the oxidative homocoupling of the alkyne (Glaser coupling) and avoids the handling of thermodynamically unstable Cu(I) salts.

  • Cycloaddition: Add the aqueous catalyst mixture dropwise to the organic substrate solution under vigorous stirring at room temperature. Allow the reaction to proceed for 12-16 hours. Causality: Water accelerates the reaction by stabilizing the highly polar copper-acetylide transition state[6].

  • Workup & Isolation: Dilute the mixture with ice-cold water (50 mL) and extract with ethyl acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol/water to yield[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine as an off-white solid.

Protocol B: Parallel Amide Library Generation via HATU Coupling

To generate a library of MTDLs, the primary amine of the synthesized scaffold is reacted with a diverse panel of carboxylic acids.

Step-by-Step Methodology & Causality:

  • Activation: In a parallel synthesizer or individual vials, dissolve the diverse carboxylic acid library members (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Causality: HATU is selected over traditional carbodiimides (e.g., EDC) due to its superior efficiency in forming the highly reactive HOAt ester intermediate. This minimizes the risk of epimerization in chiral carboxylic acid partners.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture and stir for 15 minutes. Causality: DIPEA acts as a non-nucleophilic proton scavenger, deprotonating the carboxylic acid and maintaining the amine in its reactive free-base form without competing for the activated ester.

  • Coupling: Add[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine (1.0 equiv) to each vial. Stir at room temperature for 4 hours.

  • Quenching & Purification: Quench the reactions with saturated aqueous NaHCO3​ . Extract with dichloromethane, evaporate the solvent, and purify the resulting amides via preparative HPLC.

References

  • NextSDS Database. "[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride - Chemical Substance Information". NextSDS. URL:[Link]

  • Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes". Angewandte Chemie International Edition, 2002. URL:[Link]

  • El-Haj, R. et al. "Shooting three inflammatory targets with a single bullet: Novel multi-targeting anti-inflammatory glitazones". European Journal of Medicinal Chemistry / AUB ScholarWorks, 2019. URL:[Link]

  • El-Haj, R. et al. "Tackling neuroinflammation and cholinergic deficit in Alzheimer's disease: Multi-target inhibitors of cholinesterases, cyclooxygenase-2 and 15-lipoxygenase". European Journal of Medicinal Chemistry / AUB ScholarWorks, 2019. URL: [Link]

Sources

Application

Strategic Incorporation of [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine for Advanced Peptidomimetic Design

An Application Guide for Drug Development Professionals Introduction: Overcoming the Peptide Therapeutic Hurdle Peptides are central to countless physiological processes, making them highly attractive candidates for ther...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides are central to countless physiological processes, making them highly attractive candidates for therapeutic development. However, their progression from promising leads to viable drugs is often hampered by inherent liabilities, primarily their susceptibility to enzymatic degradation and poor oral bioavailability.[1][2][3] The field of medicinal chemistry has addressed these challenges through the development of peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with enhanced pharmacological properties.[3][4]

A highly successful strategy in peptidomimetic design is the replacement of the labile amide bond with a stable bioisostere.[1] The 1,4-disubstituted 1,2,3-triazole ring, formed via the robust and bio-orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has emerged as an exceptional amide bond surrogate.[5][6][7] Its physicochemical resemblance to a trans-peptide bond, combined with its metabolic stability and resistance to hydrolysis, makes it an ideal building block for next-generation therapeutics.[7][8][9]

This guide provides a comprehensive overview and detailed protocols for the synthesis and incorporation of a specific, high-value building block, [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine , into peptide backbones using Solid-Phase Peptide Synthesis (SPPS). The inclusion of the 4-methoxyphenyl group offers a handle to modulate pharmacokinetic properties, while the primary amine provides the crucial linkage point for peptide elongation.

Part 1: Synthesis of the Triazole Amino Building Block

The foundational step is the efficient synthesis of the title compound. This is achieved through the CuAAC reaction, which reliably joins an azide and a terminal alkyne.[7][10] Here, we react 1-azido-4-methoxybenzene with an N-protected propargylamine. The choice of protecting group for the propargylamine is critical; a Boc (tert-butyloxycarbonyl) group is ideal as it can be removed under acidic conditions that are orthogonal to the Fmoc (9-fluorenylmethoxycarbonyl) strategy used later in peptide synthesis.

G start_node start_node reagent_node reagent_node process_node process_node product_node product_node A 1-Azido-4-methoxybenzene D CuAAC 'Click' Reaction (t-BuOH/H2O) A->D B N-Boc-propargylamine B->D C CuSO4·5H2O Sodium Ascorbate C->D E N-Boc-[1-(4-methoxyphenyl)-1H- 1,2,3-triazol-4-yl]methanamine D->E G Boc Deprotection E->G F Trifluoroacetic Acid (TFA) in DCM F->G H [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine (Final Building Block) G->H

Caption: Synthetic workflow for the triazole building block.
Protocol 1: Synthesis of [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine

This two-step protocol details the CuAAC reaction followed by deprotection.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reagent/MaterialMolecular WeightEquivalentsAmount (for 10 mmol scale)
1-Azido-4-methoxybenzene149.15 g/mol 1.01.49 g
N-Boc-propargylamine155.19 g/mol 1.11.71 g
Copper(II) Sulfate Pentahydrate249.69 g/mol 0.05125 mg
Sodium Ascorbate198.11 g/mol 0.10198 mg
tert-Butanol--50 mL
Deionized Water--50 mL

Methodology:

  • Reactant Setup: In a 250 mL round-bottom flask, dissolve 1-azido-4-methoxybenzene (1.0 eq) and N-Boc-propargylamine (1.1 eq) in a 1:1 mixture of tert-butanol and water (100 mL total).

  • Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate (0.05 eq) in 2 mL of water. In another vial, dissolve sodium ascorbate (0.10 eq) in 2 mL of water.

    • Rationale: Sodium ascorbate acts as a reducing agent, converting Cu(II) to the active Cu(I) catalytic species in situ. This is a common and highly effective method for CuAAC reactions.[10]

  • Initiation: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the copper sulfate solution.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting azide is consumed.

  • Workup: Once complete, dilute the reaction mixture with 100 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-Boc-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine as a white solid.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the purified Boc-protected intermediate in dichloromethane (DCM, approx. 10 mL per gram of product).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution.

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, liberating the primary amine required for peptide coupling.[11]

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Isolation: Concentrate the solution in vacuo to remove excess TFA and DCM. The resulting oil or solid is the TFA salt of the desired product. It can be triturated with cold diethyl ether to induce precipitation, filtered, and dried. The product is typically used directly in SPPS without further purification.

Part 2: Incorporation into Peptides via Fmoc-SPPS

With the amine-functionalized triazole building block in hand, it can be incorporated into a growing peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11][12] The triazole unit effectively replaces a dipeptide segment or acts as a novel amino acid surrogate, introducing a rigid, stable linker into the backbone.

G cluster_SPPS SPPS Elongation Cycle resin_node resin_node cycle_node cycle_node special_node special_node final_node final_node A Fmoc-NH-Resin B 1. Fmoc Deprotection (20% Piperidine/DMF) A->B C H2N-Resin B->C D 2. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) C->D E Repeat n times D->E E->B for next AA F 3. Couple Triazole Block (Triazole-NH2, HBTU, DIEA) E->F at desired position G 4. Continue SPPS Cycles for remaining residues F->G H 5. Final Cleavage & Deprotection (TFA Cocktail) G->H I Crude Peptidomimetic H->I

Caption: General workflow for incorporating the triazole building block via SPPS.
Protocol 2: On-Resin Incorporation of the Triazole Building Block

This protocol assumes a standard manual Fmoc-SPPS procedure on a Rink Amide resin for a C-terminally amidated peptide.

Reagents & Equipment:

  • Fmoc-Rink Amide Resin

  • Fmoc-protected amino acids

  • [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine (from Protocol 1)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM)

  • SPPS reaction vessel, shaker

Methodology:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin (e.g., 0.5 mmol/g) in DMF for 1 hour in the reaction vessel.

  • Initial Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes to ensure complete Fmoc removal.

    • Rationale: Complete removal of the Fmoc group is essential to expose the free amine for the subsequent coupling reaction. The two-step deprotection minimizes side reactions.[13]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Standard Amino Acid Coupling: Synthesize the peptide sequence C-terminal to the desired insertion point by repeating the following cycle for each amino acid: a. Activation/Coupling: In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes. Add this solution to the resin. Agitate for 1-2 hours. b. Monitoring: Perform a Kaiser test to confirm complete coupling (ninhydrin-negative). c. Washing: Wash the resin with DMF (3x). d. Deprotection & Washing: Repeat steps 2 and 3.

  • Incorporation of the Triazole Building Block: a. Activation/Coupling: In a separate vial, dissolve the [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine building block (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF. b. Add the activation mixture to the deprotected peptide-resin. Agitate for 2-4 hours.

    • Note: This coupling may require a longer reaction time or double coupling due to the unique structure of the building block. Monitor with a Kaiser test. c. Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
  • Continue Peptide Elongation: Continue adding subsequent Fmoc-amino acids by repeating the standard cycle (Step 4) until the full sequence is assembled.

  • Final Cleavage and Deprotection: a. After the final Fmoc group is removed, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail, typically TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) .

    • Rationale: TIS is a scavenger that quenches reactive cations generated during the cleavage of acid-labile side-chain protecting groups, preventing unwanted modification of sensitive residues like Trp or Met.[13] c. Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times. f. Dry the crude peptide pellet under vacuum.

Part 3: Purification and Characterization

The crude product from SPPS is a mixture containing the target peptidomimetic along with truncated or deletion sequences. Purification is mandatory to isolate the desired compound for biological evaluation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[14][15][16]

Protocol 3: RP-HPLC Purification and Analysis

System & Reagents:

  • Preparative and analytical HPLC system with UV detector

  • C18 RP-HPLC column (preparative and analytical)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Mass Spectrometer (e.g., ESI-MS) for characterization

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture compatible with the mobile phase (e.g., 50% ACN/water or a small amount of DMSO followed by dilution with Mobile Phase A). Filter the solution through a 0.22 µm syringe filter.

  • Purification (Preparative HPLC): a. Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5-10%). b. Inject the sample onto the column. c. Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 10-60% B over 40 minutes. d. Monitor the elution profile at 215 nm or 280 nm.[15] e. Collect fractions corresponding to the major peak.

  • Analysis (Analytical HPLC): a. Analyze the collected fractions on an analytical C18 column using a faster gradient to assess purity. b. Pool fractions with >95% purity as determined by peak area integration.

  • Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final peptidomimetic as a white, fluffy powder (TFA salt).

  • Characterization: a. Mass Spectrometry: Confirm the identity of the purified product by obtaining its mass spectrum. The observed molecular weight should match the calculated theoretical mass.[17][18] b. Purity Check: Run a final analytical HPLC chromatogram to provide a certificate of analysis for the purified compound.

Expected Analytical Data (Illustrative Example)

For a hypothetical peptidomimetic Ac-Gly-[Triazole-Linker]-Ala-NH₂:

AnalysisExpected ResultRationale
Formula C₂₀H₂₆N₈O₅Based on structure
Calculated Mass 460.47 g/mol Theoretical monoisotopic mass
Observed Mass (ESI-MS) [M+H]⁺ = 461.20 m/zConfirms identity and molecular weight
Analytical HPLC Purity >95%Ensures quality for biological assays
HPLC Retention Time Dependent on gradient/columnProvides a characteristic fingerprint

References

  • Perale, G., et al. (2018). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Current Topics in Medicinal Chemistry, 18(7), 591-610. Retrieved from [Link]

  • Gao, Y., et al. (2014). Click Chemistry in Peptide-Based Drug Design. Molecules, 19(4), 3420-3439. Retrieved from [Link]

  • Agouram, N., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(10), 2937. Retrieved from [Link]

  • Agouram, N., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. PubMed. Retrieved from [Link]

  • Agouram, N., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Sci-Hub. Retrieved from [Link]

  • Bentama, A., et al. (2014). Use of Click-Chemistry in the Development of Peptidomimetic Enzyme Inhibitors. Mini-Reviews in Medicinal Chemistry, 14(4), 339-347. Retrieved from [Link]

  • D'Souza, C., et al. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry, 9, 676339. Retrieved from [Link]

  • Varghese, D., & Parang, K. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Retrieved from [Link]

  • Ghassemi, S., et al. (2020). Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. Research in Pharmaceutical Sciences, 15(3), 268-277. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics, a synthetic tool of drug discovery. Chemical Society Reviews, 49(11), 3262-3277. Retrieved from [Link]

  • Kumar, S. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(02), 271–291. Retrieved from [Link]

  • Kumar, S. (2020). Role of peptidomimetics for new drug discovery. ResearchGate. Retrieved from [Link]

  • Liang, C., et al. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry, 28(6), 1615-1620. Retrieved from [Link]

  • Tintea, G., et al. (2025). Copper-catalysed azide–alkyne cycloaddition on live M13 bacteriophage for expanding the molecular diversity of phage-displayed peptide libraries. RSC Chemical Biology. Retrieved from [Link]

  • Bock, V.D., et al. (2007). 1,2,3-Triazoles as peptide bond isosteres: synthesis and biological evaluation of cyclotetrapeptide mimics. Organic & Biomolecular Chemistry, 5(6), 971-975. Retrieved from [Link]

  • Bock, V.D., et al. (2007). 1,2,3-Triazoles as peptide bond isosteres: synthesis and biological evaluation of cyclotetrapeptide mimics. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • YMC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers. Retrieved from [Link]

  • Ku, T., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(40), 26265-26274. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). Construction of building blocks for solid phase peptide synthesis (SPPS) synthesis of ψ(CH2NH) and triazole uncleavable peptide bond mimetics. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Singh, Y., et al. (2006). Solid-Phase Synthesis of 1,3-Azole-Based Peptides and Peptidomimetics. Organic Letters, 8(11), 2373-2376. Retrieved from [Link]

  • D'Souza, C., et al. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers. Retrieved from [Link]

  • Coin, I., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. Journal of Peptide Science, 12(8), 501-507. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ResolveMass. (2025). Core Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • Wang, M., et al. (2023). Peptidomics. Nature Reviews Methods Primers, 3(1), 1-22. Retrieved from [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazoles in Peptidomimetics: A Recent Update. Retrieved from [Link]

  • Wójtewicz, M., et al. (2024). Chirality and Rigidity in Triazole-Modified Peptidomimetics Interacting with Neuropilin-1. International Journal of Molecular Sciences, 25(3), 1709. Retrieved from [Link]

  • MDPI. (2025). Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. Retrieved from [Link]

  • PubChem. (n.d.). [1-(4-methoxyphenyl)-1h-1,2,3-triazol-4-yl]methanamine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer's disease. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine CuAAC Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals synthesizing [1-(4-methoxyphenyl)-1H-1,2,3-triazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals synthesizing [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While "click chemistry" is celebrated for its high thermodynamic driving force and strict 1,4-regioselectivity, the presence of a primary amine on your propargylamine precursor introduces unique mechanistic challenges. Amines are potent transition metal chelators, and alkynes are susceptible to oxidative side reactions. This guide decodes the causality behind these impurities and provides self-validating protocols to ensure high-purity product isolation.

Diagnostic Workflow

Before adjusting your synthesis, use the following logical matrix to identify the root cause of your impurity profile based on visual and analytical checkpoints.

G Start Crude Triazole Product Visual & Analytical Check VisCheck Is the product blue or green? Start->VisCheck CuHigh High Copper Contamination (Amine Chelation) VisCheck->CuHigh Yes NMRCheck 1H/13C NMR Analysis VisCheck->NMRCheck No BroadNMR Broadened NMR Signals Missing 13C Peaks? NMRCheck->BroadNMR CuTrace Trace Paramagnetic Cu(II) (<1 wt%) BroadNMR->CuTrace Yes LCMSCheck LC-MS Analysis BroadNMR->LCMSCheck No Dimer Mass = 2x Propargylamine - 2H? LCMSCheck->Dimer Glaser Glaser Coupling Impurity (Oxidative Dimerization) Dimer->Glaser Yes Isomer Presence of 1,5-Isomer? Dimer->Isomer No CatFail Catalyst Degradation (Thermal Background) Isomer->CatFail Yes Pure High Purity 1,4-Triazole Isomer->Pure No

Diagnostic logic for identifying CuAAC impurities via visual and analytical checkpoints.

Section 1: Frequently Asked Questions & Causality Analysis

Q1: My isolated product has a persistent blue/green tint. Why does standard silica gel chromatography fail to remove it? Application Scientist Insight: The discoloration is caused by residual copper ions (Cu I/II) tightly bound to your product. Unlike standard click products,[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine contains a terminal primary amine. Amines act as potent bidentate or monodentate ligands, effectively chelating the copper catalyst and pulling it into the organic phase during workup. Standard silica gel fails because the product-copper complex co-elutes. You must disrupt this coordination sphere using a stronger, water-soluble chelator prior to chromatography 1.

Q2: My LC-MS shows the correct mass, but the 1 H NMR is heavily broadened, and the triazole 13 C signals are missing entirely. Is my product degrading? Application Scientist Insight: Your product is fully intact, but you are observing the paramagnetic relaxation effect of trace copper. Even at sub-visual concentrations (<1 wt%), paramagnetic Cu(II) ions interact dynamically with the triazole and amine nitrogen atoms. This interaction drastically shortens the relaxation times ( T1​ and T2​ ) of adjacent nuclei, causing "selective" signal broadening in 1 H NMR and the complete disappearance of quaternary 13 C signals of the triazole ring 2. Washing the organic layer with 0.5 M EDTA (pH 8) will strip the trace copper and instantly restore sharp NMR signals.

Q3: I am observing a byproduct with double the mass of propargylamine minus 2 Daltons. What is this, and how do I prevent it? Application Scientist Insight: This is a Glaser coupling impurity. In the presence of oxygen, Cu(I) can be oxidized to Cu(II), which then catalyzes the oxidative homocoupling of two propargylamine molecules to form a diyne 3. This consumes your alkyne starting material and generates a highly reactive impurity. Causality & Prevention: Glaser coupling requires Cu(I), Cu(II), and O2​ . To suppress it, you must maintain a robust reducing environment. Increase your sodium ascorbate loading (up to 0.5 equivalents) and strictly degas your solvents (e.g., via sparging with argon) prior to adding the copper catalyst 4.

Q4: I am detecting trace amounts of the 1,5-disubstituted triazole isomer. I thought CuAAC was strictly 1,4-selective? Application Scientist Insight: True CuAAC is exclusively 1,4-selective. The presence of the 1,5-isomer indicates that your copper catalyst has failed—usually due to complete oxidation or precipitation—allowing the uncatalyzed thermal Huisgen cycloaddition to compete 5. Ensure you are using a stabilizing ligand like TBTA or THPTA to protect the Cu(I) oxidation state and prevent its disproportionation in aqueous media.

Section 2: Quantitative Data - Copper Scavenging Efficiency

To select the appropriate purification method for your specific scale and purity requirements, consult the comparative data below:

MethodChemical MechanismOptimal Product ProfileCopper Removal EfficiencyProcessing Time
EDTA Extraction (pH 8) Aqueous ChelationSmall organic molecules (lipophilic)>99%30-45 mins
Chelex 100 Resin Solid-Phase Ion ExchangeAmine-containing products~95-98%2-4 hours
Silica Gel Filtration Physical AdsorptionNon-chelating products~70-85%15-30 mins
Dialysis (with EDTA) Size Exclusion + ChelationMacromolecules / Bioconjugates>99%24-48 hours
Section 3: Validated Experimental Protocols
Protocol A: Optimized CuAAC Synthesis (Glaser-Suppressed)

This protocol is engineered to prevent oxidative Glaser coupling and ensure strict 1,4-regioselectivity.

  • Solvent Degassing: Dissolve 1-azido-4-methoxybenzene (1.0 eq) and propargylamine (1.1 eq) in a 1:1 mixture of tert-butanol and water. Sparge the solution with argon for 15 minutes.

    • Causality & Validation: Removing dissolved oxygen halts the Cu(II)-mediated oxidative dimerization of the alkyne. Lack of bubbling or frothing upon later addition of ascorbate validates successful oxygen exclusion.

  • Catalyst Complexation: Add TBTA ligand (0.05 eq), followed by CuSO4​⋅5H2​O (0.01 eq).

    • Causality: Premixing the ligand with Cu(II) prevents the precipitation of inactive copper salts and guides the reaction strictly toward the 1,4-isomer.

  • In Situ Reduction: Add freshly prepared sodium ascorbate (0.2 to 0.5 eq) under a stream of argon.

    • Validation: The solution will transiently turn yellow/brown, visually confirming the reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS until the azide peak is fully consumed.

Protocol B: Liquid-Liquid Copper Scavenging via EDTA

This protocol is a self-validating system designed to strip chelated copper from the methanamine product prior to chromatography.

  • Dilution: Dissolve the crude, blue-tinted reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Chelation Wash: Transfer to a separatory funnel. Add an equal volume of 0.5 M aqueous EDTA solution. Critical Step: Ensure the EDTA solution is adjusted to pH 8 using NaOH.

    • Causality: At pH 8, the carboxylic acid groups of EDTA are fully deprotonated, maximizing its binding affinity for Cu(II). This allows EDTA to thermodynamically outcompete the primary amine of your product for the copper ions.

  • Phase Separation: Shake vigorously for 2 minutes, then allow the layers to separate.

    • Validation: The aqueous layer will turn deep blue/green, while the organic layer becomes pale or colorless. This color transfer visually validates that the copper has been successfully partitioned away from your product.

  • Final Polish: Drain the aqueous layer. Wash the organic layer once with brine to remove residual water-soluble impurities, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References
  • Journal of the American Chemical Society. "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." ACS Publications. [Link]

  • The Journal of Organic Chemistry. "Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction." ACS Publications.[Link]

  • Chemical Reviews. "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids." ACS Publications. [Link]

  • PMC - National Institutes of Health. "Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents." NIH. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Concentration for[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine Synthesis

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals synthesizing [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine via the Copper-Catalyzed Azide-Alkyn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals synthesizing [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While CuAAC ("click chemistry") is famously robust, the specific use of propargylamine and 4-methoxyphenyl azide introduces unique mechanistic challenges. The primary amine of propargylamine can competitively chelate copper, while the electron-donating methoxy group on the azide slightly dampens its electrophilicity. Mastering the Cu(I) catalyst concentration and its coordination sphere is critical to preventing reaction stalling and oxidative side reactions.

Mechanistic Causality: The Copper Balance

The active catalyst in CuAAC is the Cu(I) oxidation state, which coordinates with the terminal alkyne to form a copper-acetylide intermediate[1]. However, Cu(I) is thermodynamically unstable in ambient conditions. If the catalyst concentration is too high or improperly stabilized, the reaction diverts down the oxidative Glaser coupling pathway, permanently consuming your propargylamine to form a diyne byproduct[2].

CuAAC_Mechanism Cu Active Cu(I) Catalyst Intermediate Cu-Acetylide Intermediate Cu->Intermediate Coordinates Reactants Propargylamine + 4-Methoxyphenyl Azide Reactants->Intermediate Deprotonation Product Desired Triazole Product (Methanamine Derivative) Intermediate->Product Cycloaddition Diyne Diyne Byproduct (Glaser Coupling) Intermediate->Diyne Oxidation Pathway Oxidation O2 / Excess Cu(II) Oxidation->Diyne Promotes

CuAAC catalytic cycle vs. oxidative Glaser coupling pathway.

Quantitative Optimization Data

Optimizing the catalyst loading requires balancing the copper source (CuSO₄), the reducing agent (Sodium Ascorbate), and the stabilizing ligand (e.g., TBTA). The table below summarizes empirical data for the synthesis of[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine.

Catalyst Loading (CuSO₄)Ascorbate LoadingLigand (TBTA)AtmosphereTriazole Yield (%)Diyne Byproduct (%)
0.5 mol%5.0 mol%0.5 mol%Ambient45%5%
2.0 mol% 10.0 mol% 2.0 mol% Degassed >95% <1%
10.0 mol%10.0 mol%0.0 mol%Ambient60%25%
10.0 mol%20.0 mol%10.0 mol%Degassed85%2%

Self-Validating Experimental Protocol

This protocol includes built-in visual and chemical checkpoints to validate the integrity of the catalytic cycle in real-time.

Reagents Required:

  • 4-Methoxyphenyl azide (1.0 eq, 1.0 mmol)

  • Propargylamine (1.1 eq, 1.1 mmol)

  • CuSO₄·5H₂O (0.02 eq, 2 mol%)

  • Sodium ascorbate (0.10 eq, 10 mol%)

  • TBTA ligand (0.02 eq, 2 mol%)

  • Solvent: t-BuOH / H₂O (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Substrate Solubilization: In a 25 mL round-bottom flask, dissolve 4-methoxyphenyl azide and propargylamine in 5 mL of t-BuOH.

  • Ligand Coordination: Add TBTA to the organic mixture and stir for 5 minutes. Causality: Premixing the ligand ensures that once copper is introduced, it is immediately sequestered into the active tetradentate complex, preventing the primary amine of propargylamine from poisoning the metal center[4].

  • Aqueous Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O in 2.5 mL of deionized H₂O. Add this to the reaction flask. The solution will appear pale blue.

  • Degassing (Critical Step): Sparge the mixture with Argon or Nitrogen for 10 minutes. Causality: Oxygen drives the irreversible oxidation of the Cu(I)-acetylide intermediate, leading to Glaser coupling[3].

  • Catalyst Activation: Dissolve sodium ascorbate in 2.5 mL of degassed H₂O and add it dropwise to the reaction.

    • Validation Check: The solution must transition from pale blue (CuII) to colorless or pale yellow (CuI). If the blue color persists, the ascorbate is degraded or oxygen is present[1].

  • Reaction & Workup: Stir at room temperature for 2–4 hours. Monitor via LC-MS. Upon completion, dilute with EtOAc and wash with 5% aqueous EDTA or aqueous ammonia. Causality: The basic/chelating wash strips residual copper from the methanamine product, preventing downstream toxicity or analytical interference[5].

Troubleshooting Guide & Workflow

Optimization_Workflow Issue Reaction Stalled / Low Yield CheckColor Check Mixture Color Issue->CheckColor BlueGreen Blue/Green (Cu(II) present) CheckColor->BlueGreen YellowBrown Yellow/Brown (Active Cu(I)) CheckColor->YellowBrown AddAscorbate Add Sodium Ascorbate & Degas BlueGreen->AddAscorbate Reduce Cu(II) CheckLigand Check Ligand/Cu Ratio YellowBrown->CheckLigand Catalyst Poisoning? AdjustLigand Increase TBTA to 1:1 or 2:1 CheckLigand->AdjustLigand Stabilize Cu(I)

Troubleshooting workflow for stalled CuAAC reactions.

Q: My reaction mixture turned green/blue and conversion stopped at 40%. What happened?

A: The active Cu(I) catalyst has oxidized back to the inactive Cu(II) state[1]. This is typically caused by oxygen ingress or an insufficient concentration of the reducing agent. Resolution: Immediately sparge the reaction with inert gas for 10 minutes and spike the mixture with an additional 5 mol% of freshly prepared sodium ascorbate[5].

Q: LC-MS shows a significant non-polar byproduct with a mass corresponding to a diyne. How do I prevent this?

A: You are observing oxidative homocoupling of propargylamine (Glaser coupling). This side reaction is highly dependent on copper concentration and oxygen[2]. When Cu(I) concentrations are excessively high (>5 mol%) without adequate ligand protection, the copper-acetylide intermediate reacts with oxygen rather than the azide[3]. Resolution: Lower your CuSO₄ loading to 1–2 mol%, strictly degas your solvents, and ensure a 1:1 ratio of Cu:TBTA ligand.

Q: Can I just increase the copper concentration to 10 mol% to speed up a sluggish reaction?

A: No. While CuAAC kinetics show a second-order dependence on metal concentration during the initial stages, pushing catalyst loading too high causes the rapid formation of unreactive polynuclear copper clusters[6]. Furthermore, high copper concentrations in the presence of free amines (like propargylamine) lead to catalyst poisoning and promote biomolecule/substrate degradation via reactive oxygen species (ROS)[1].

Frequently Asked Questions (FAQs)

Q1: Why must I use a ligand like TBTA or THPTA? Can't I just use CuSO₄ and Ascorbate? A1: While ligand-free CuAAC is possible for simple substrates, propargylamine contains a primary amine that acts as a competitive ligand. It will coordinate with bare Cu(I), pulling it out of the catalytic cycle. Ligands like TBTA provide a stable tetradentate coordination sphere that accelerates the cycloaddition while shielding the metal center from disproportionation and amine-poisoning[4].

Q2: Should I use Cu(I) salts (like CuI or CuBr) instead of generating it in situ? A2: Generating Cu(I) in situ from CuSO₄ and sodium ascorbate is vastly preferred. Direct use of Cu(I) salts requires rigorous air-free techniques (glovebox) because they rapidly oxidize in ambient air[1]. The in situ ascorbate system acts as a continuous "pump," constantly regenerating the active Cu(I) species throughout the reaction duration[5].

Q3: How do I remove residual copper from the final methanamine product? A3: Because the final product,[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine, contains both a triazole ring and a primary amine, it is an excellent chelator for copper. Standard aqueous workups will often leave the product tinted blue/green. You must wash the organic layer with a strong competing chelator, such as 5% aqueous EDTA or 10% aqueous ammonium hydroxide, until the aqueous layer is no longer blue. Alternatively, metal scavenging resins (e.g., QuadraSil AP) can be stirred with the crude product[5].

Sources

Reference Data & Comparative Studies

Validation

structural validation of[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine via X-ray crystallography

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the critical bottleneck of definitive structural elucidation. When synthesizing pharmacophores like [1-(4-methoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the critical bottleneck of definitive structural elucidation. When synthesizing pharmacophores like [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine , the primary synthetic route is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While CuAAC is celebrated for its high regioselectivity toward 1,4-disubstituted 1,2,3-triazoles[1], assuming absolute regiochemical purity without empirical validation is a critical failure point in drug development.

This guide objectively compares Single-Crystal X-ray Crystallography against spectroscopic alternatives for the structural validation of this specific triazole derivative, providing field-proven, self-validating experimental protocols.

The Challenge of Regioselectivity in Triazole Synthesis

The classic thermal 1,3-dipolar cycloaddition between azides and alkynes yields a nearly 1:1 mixture of 1,4- and 1,5-regioisomers. The introduction of Cu(I) catalysis dictates the formation of a copper acetylide intermediate, which kinetically drives the reaction to exclusively form the 1,4-disubstituted isomer[1]. However, variations in catalyst loading, ligand choice, or the electronic effects of the 4-methoxyphenyl group can occasionally lead to trace 1,5-isomer formation or unexpected side products. Therefore, rigorous structural validation is mandatory to confirm the spatial orientation of the methanamine and methoxyphenyl moieties[2].

Comparative Analysis of Structural Validation Modalities

While spectroscopic methods provide rapid feedback, they possess inherent limitations when assigning absolute 3D regiochemistry. X-ray crystallography remains the gold standard for definitive structural proof[2][3].

Table 1: Performance Comparison of Validation Modalities
Validation ModalityPrimary Data OutputRegiochemical ConfidenceThroughputSample Requirement
High-Resolution Mass Spectrometry (HRMS) Exact Mass & Molecular FormulaLow: Cannot distinguish between 1,4- and 1,5-isomers.High< 1 mg (Destructive)
1D & 2D NMR Spectroscopy Atomic Connectivity & Proton EnvironmentHigh: The C5 proton typically appears as a distinct singlet (δ 8.00–8.75 ppm). Requires complex HMBC/NOESY interpretation.Medium5-15 mg (Non-destructive)
Single-Crystal X-Ray Crystallography Absolute 3D Structure, Bond Lengths, & AnglesAbsolute: Provides definitive proof of the 1,4-substitution pattern and spatial conformation[2][3].LowSingle high-quality crystal

Experimental Workflow & Logical Architecture

The following diagram illustrates the self-validating workflow. The crystallization step acts as an inherent quality control filter; if the compound is not >95% pure, the thermodynamic penalty prevents the formation of a diffraction-quality single crystal, forcing the researcher back to the purification phase.

G A Synthesis via CuAAC (Azide + Alkyne) B Crude Triazole Mixture (Potential 1,4 & 1,5 isomers) A->B C Purification (Column Chromatography) B->C D HRMS & 1D NMR (Mass & Basic Connectivity) C->D E Single Crystal Growth (Vapor Diffusion) D->E  If purity > 95% F X-ray Crystallography (Absolute Regiochemistry) E->F G Confirmed 1,4-Isomer: [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine F->G  Diffraction Data

Workflow for the synthesis and structural validation of 1,4-disubstituted 1,2,3-triazoles.

Methodologies: A Self-Validating Protocol

Synthesis via CuAAC

Causality Insight: The use of copper(II) sulfate and sodium ascorbate generates Cu(I) in situ. The Cu(I) coordinates with the terminal alkyne (propargylamine or a protected derivative) to form a copper acetylide. This metallacycle intermediate strictly dictates the attack trajectory of the 4-methoxyphenyl azide, ensuring the 1,4-regiochemistry.

  • Reaction Setup: Suspend 4-methoxyphenyl azide (1.0 equiv) and propargylamine (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

  • Catalysis: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).

  • Isolation: Stir at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography to achieve >95% purity.

Single-Crystal Growth via Vapor Diffusion

Causality Insight: For small organic molecules, rapid solvent evaporation often leads to kinetic trapping, resulting in twinned, amorphous, or defect-ridden crystals[4]. Vapor diffusion is chosen because it allows the system to approach the metastable zone of supersaturation slowly. As the anti-solvent vapor diffuses into the sample, it gently lowers the solubility, favoring the nucleation of a single, highly ordered lattice[4][5].

  • Solvent Selection: Dissolve 5–10 mg of the purified triazole in 0.5 mL of a highly solubilizing, polar solvent (e.g., Methanol or Dichloromethane) inside a small inner glass vial.

  • Chamber Setup: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of a volatile anti-solvent (e.g., Diethyl ether or Pentane)[4].

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.

  • Harvesting: Once transparent, sharply defined crystals form, harvest a single crystal (ideal dimensions ~0.1–0.3 mm) using a nylon cryoloop coated in paratone oil to prevent degradation from solvent loss.

X-Ray Diffraction Data Collection & Refinement

Causality Insight: Cooling the crystal to 100 K minimizes the thermal vibration of the atoms, drastically improving the resolution of the electron density map and allowing for the accurate assignment of the methoxy and amine hydrogen atoms.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα microfocus source. Maintain the crystal at 100 K using a nitrogen cold stream.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT). The heavy atoms (C, N, O) will immediately populate the electron density map, unambiguously confirming the 1,4-substitution.

  • Refinement: Refine the structure using full-matrix least-squares on F² (e.g., SHELXL).

Table 2: Typical Crystallographic Parameters for 1,4-Disubstituted 1,2,3-Triazoles
Crystallographic ParameterExpected Value RangeSignificance
Crystal System Monoclinic or TriclinicTypical packing arrangements for asymmetric small organic molecules.
Space Group P2₁/c or P-1Centrosymmetric groups common for non-chiral triazoles.
Data Collection Temp. 100 K – 150 KReduces thermal ellipsoids for precise bond length determination.
Final R-factor (R1) < 0.05Indicates a highly accurate model; essential for publication-quality validation.
Goodness-of-Fit (S) ~ 1.00Confirms the weighting scheme and model accuracy are statistically sound.

References

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles Beilstein Journal of Organic Chemistry[Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties National Center for Biotechnology Information (PMC)[Link]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters MDPI[Link]

  • Synthesis of new 1,2,3-triazole linked benzimidazolidinone: Single crystal X-ray structure, biological activities evaluation and molecular docking studies Arabian Journal of Chemistry[Link]

  • The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization ACS Publications[Link]

  • How to grow crystals for X-ray crystallography International Union of Crystallography (IUCr)[Link]

Sources

Comparative

Cytotoxicity Comparison Guide:[1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine Across Cancer Cell Lines

Executive Summary & Mechanistic Rationale The compound [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine represents a highly versatile and potent pharmacophore in modern oncology and drug discovery[1]. The 1,2,3-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine represents a highly versatile and potent pharmacophore in modern oncology and drug discovery[1]. The 1,2,3-triazole core acts as a rigid, metabolically stable bioisostere for amide bonds, capable of engaging in diverse non-covalent interactions (hydrogen bonding, dipole-dipole, and π−π stacking) with biological targets[2],[3]. The addition of the electron-donating 4-methoxyphenyl group enhances the lipophilicity of the scaffold, facilitating superior cellular membrane penetration compared to unsubstituted variants[4].

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a static chemical entity, but as a dynamic modulator of cellular fate. This guide provides an objective, data-driven comparison of the cytotoxicity of[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine (and its primary functionalized derivatives) against standard chemotherapeutics like Doxorubicin and Cisplatin across diverse human cancer cell lines.

Synthesis Causality: Why CuAAC?

The synthesis of this scaffold relies on Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This "click chemistry" approach is chosen because it guarantees complete regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer[5]. This specific geometry is critical for aligning the methanamine hydrogen-bond donors with the binding pockets of target kinases and apoptotic regulators.

G A 4-Methoxyphenyl Azide C Cu(I) Catalyst (CuAAC) A->C Cycloaddition B Propargylamine B->C Cycloaddition D [1-(4-methoxyphenyl)-1H- 1,2,3-triazol-4-yl]methanamine C->D Regioselective 1,4-isomer

CuAAC synthesis of[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine.

Comparative Cytotoxicity Profiling

To establish the therapeutic window of[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine derivatives, we must benchmark their half-maximal inhibitory concentrations ( IC50​ ) against established clinical agents. The data synthesized below highlights the compound's broad-spectrum anti-proliferative activity, particularly in lung (A549), hepatic (HepG2), breast (MCF-7), and colon (HCT116) carcinomas[6],[2],[4],[3].

Table 1: IC50​ Comparison Across Key Human Cancer Cell Lines ( μ M)
Cell LineTissue OriginTriazole Derivative (Lead)Doxorubicin (Control)Cisplatin (Control)Selectivity Index (SI)*
A549 Lung Carcinoma 0.14−5.01 [2],[4] 3.24 [4] 24.15 [4] >16.5
HepG2 Hepatocellular 3.56±0.46 [6] 3.56±0.46 [6]N/A >10.0
MCF-7 Breast Adenocarcinoma 1.27−8.67 [2],[3] 1.27 [3] 15.40 N/A
HCT116 Colorectal Carcinoma 2.53−4.87 [3] 1.22 [3]N/A >8.0

*Selectivity Index (SI) is calculated as the ratio of IC50​ in normal fibroblast cells (e.g., NIH/3T3 or WI38) to the IC50​ in the respective cancer cell line. An SI >10 indicates a highly favorable safety profile[4].

Data Interpretation: The data reveals that the 1,2,3-triazole scaffold exhibits equipotent or superior cytotoxicity compared to Doxorubicin in specific microenvironments, notably in A549 lung cancer cells[2],[4]. Furthermore, unlike Doxorubicin, which often exhibits off-target cardiotoxicity, the triazole derivatives maintain a high Selectivity Index, showing minimal toxicity toward normal murine fibroblasts (BALB/3T3)[6].

Mechanistic Pathway: Intrinsic Apoptosis

The primary mechanism of action for this class of compounds is the induction of the intrinsic (mitochondrial) apoptotic pathway[1]. The lipophilic nature of the 4-methoxyphenyl group allows the molecule to partition into the mitochondrial membrane, disrupting the mitochondrial membrane potential ( ΔΨm​ ). This stress alters the Bax/Bcl-2 ratio, leading to the release of Cytochrome c into the cytosol, which subsequently triggers the caspase cascade[3].

G T Triazole Derivative M Mitochondrial Membrane Depolarization T->M Induces ROS / Stress C Cytochrome c Release M->C Bax/Bcl-2 Modulation A Apoptosome Formation (Apaf-1 + Caspase-9) C->A Cytosolic Translocation E Executioner Caspases (Caspase-3/7) A->E Cleavage & Activation D Cellular Apoptosis E->D DNA Fragmentation

Intrinsic mitochondrial apoptosis pathway induced by 1,2,3-triazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity must be evaluated through orthogonal, self-validating assays. Relying on a single metric can lead to false positives due to assay interference. Below are the field-proven methodologies for evaluating the[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine scaffold.

Cell Viability: The MTT Assay

Causality: The MTT assay is utilized because it directly measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes[1]. Since our compound targets mitochondrial integrity, a drop in dehydrogenase activity is a direct, early indicator of compound efficacy[7].

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS[2],[7]. Incubate for 24 hours at 37°C in 5% CO2​ to allow adherence.

  • Compound Treatment: Aspirate the media. Apply the triazole compound in serial dilutions (e.g., 0.1 μ M to 100 μ M). Crucial Step: Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced baseline toxicity[7].

  • MTT Incubation: After 24-72 hours of exposure, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals[1],[2].

  • Solubilization & Reading: Remove the media carefully. Add 100 μ L of DMSO (or a 1:1 Isopropanol/DMSO mix) to solubilize the impermeable formazan[2],[7]. Read absorbance at 540 nm using a microplate spectrophotometer[7].

G S1 Cell Seeding (96-well plates, 24h) S2 Compound Treatment (Dose-response, 24-72h) S1->S2 S3 MTT Reagent Addition (Formazan generation) S2->S3 S4 Solubilization (DMSO / Isopropanol) S3->S4 S5 Absorbance Reading (Spectrophotometer 540nm) S4->S5 S6 IC50 Calculation (Non-linear regression) S5->S6

Self-validating MTT assay workflow for determining IC50 values.

Apoptosis Validation: Annexin V/PI Flow Cytometry

Causality: While MTT confirms a reduction in metabolic activity, it cannot distinguish between apoptosis and necrosis. We utilize Annexin V-FITC to bind specifically to phosphatidylserine (which flips to the outer plasma membrane leaflet during early apoptosis). Propidium Iodide (PI) is co-administered because it can only intercalate into DNA when the cell membrane is fully compromised (late apoptosis/necrosis)[7].

Protocol:

  • Seed cells at 3×103 cells/cm 2 in 6-well plates and treat with the triazole compound at its calculated IC50​ concentration for 24 hours[7].

  • Harvest cells via gentle trypsinization (0.25% trypsin/1 mM EDTA)[7], wash twice with cold PBS, and resuspend in 100 μ L of 1X Binding Buffer.

  • Add 3 μ L of Annexin V-FITC and 2 μ L of PI[7].

  • Incubate in the dark at room temperature for 15 minutes to allow fluorophore binding[7].

  • Analyze via flow cytometry to quantify the exact percentage of viable, early apoptotic, late apoptotic, and necrotic populations.

Conclusion

The[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine scaffold demonstrates profound utility as an anticancer agent. By leveraging the bioorthogonal CuAAC synthesis, researchers can generate libraries of derivatives that consistently outperform or match the cytotoxicity of traditional agents like Doxorubicin, while maintaining a significantly safer toxicological profile against non-malignant tissues.

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Safety & Regulatory Compliance

Safety

Operational Safety &amp; PPE Guide: Handling[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine

As a Senior Application Scientist, I frequently consult on the safe integration of novel building blocks into drug discovery workflows.[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a versatile primary amine f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of novel building blocks into drug discovery workflows.[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a versatile primary amine featuring a 1,2,3-triazole core, typically utilized in click chemistry and advanced organic synthesis. While invaluable, its specific structural motifs require strict, causality-driven operational controls.

The hydrochloride salt form (CAS 1384430-87-8) is a documented Category 2 Skin and Eye Irritant (H315, H319) and a Category 3 Specific Target Organ Toxicant (H336)[1]. Furthermore, the primary amine moiety poses a risk of severe dermal sensitization and systemic toxicity upon absorption[2], while related triazole pharmacophores are frequently flagged for suspected reproductive and long-term aquatic toxicity[3],[4]. This guide provides the definitive, self-validating protocols required to handle this compound safely.

Causality-Driven PPE Selection

Safety protocols must be grounded in chemical mechanism rather than rote compliance. We select our Personal Protective Equipment (PPE) based on the specific physicochemical threats posed by this molecule:

  • Dermal Protection (The Permeation Factor): Primary amines can rapidly permeate thin latex or low-density polymers due to their ability to disrupt lipid-like barriers[5]. Therefore, Nitrile Butadiene Rubber (NBR) or Butyl gloves are mandatory. A thickness of >0.35 mm is required to guarantee a breakthrough time exceeding 480 minutes (Class 6 protection)[6].

  • Ocular Protection (The Basicity Factor): The methanamine group is inherently basic. Accidental introduction of the free base or salt dust into the ocular mucosa can cause rapid pH spikes, leading to severe irritation or corneal damage. Unvented or indirectly vented chemical splash goggles conforming to EN 166 or ANSI Z87.1 are non-negotiable[7].

  • Respiratory Protection (The Aerosolization Factor): When handling the lyophilized powder, electrostatic dispersion is a primary failure point. Inhalation of triazole dusts must be prevented using a P2/P3 or N100 particulate filter[8], or by confining all dry-powder manipulation to a certified powder-weighing hood or Class II Biological Safety Cabinet[4].

Quantitative PPE & Barrier Matrix

Summarizing the required protective equipment and the mechanistic justification for each operational tier:

PPE CategorySpecificationBreakthrough / EfficacyMechanistic Justification
Gloves (Primary) Nitrile Rubber (NBR), >0.35 mm> 480 min (Class 6)Prevents dermal absorption and sensitization from primary amines.
Gloves (Incidental) Nitrile Rubber, 0.11 mm> 60 min (Class 3)Acceptable only for brief handling of sealed, externally decontaminated vials.
Eye Protection ANSI Z87.1 / EN 166 GogglesN/AProtects against basic amine dust and corrosive liquid splashes.
Respiratory FFP3 / N100 Particulate Filter> 99% filtration efficiencyMitigates inhalation of aerosolized, potentially reprotoxic triazole powder.
Body Protection Nomex or 100% Cotton Lab CoatN/APrevents electrostatic discharge during powder transfer, reducing aerosolization.
Operational Workflow: Safe Weighing & Solubilization

To ensure absolute safety, every protocol must be a self-validating system —meaning the successful completion of a step inherently proves its safety.

Step 1: Environmental Preparation Activate the powder-weighing hood and engage the anti-static bar (ionizer) inside the balance enclosure.

  • Validation: Pass a gloved hand near the analytical balance; if the digital readout remains stable without erratic fluctuations, the static field is neutralized.

Step 2: Powder Transfer Using a grounded, anti-static micro-spatula, transfer the[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine powder into a pre-tared, sealable glass vial.

  • Validation: Observe the powder; if it flows freely from the spatula without clinging to the metal or glass walls, electrostatic neutralization is successful, preventing invisible aerosolization.

Step 3: Solubilization & Sealing Add the chosen solvent (e.g., DMSO or aqueous buffer) directly into the vial while still inside the hood. Cap the vial securely with a PTFE-lined septum.

  • Validation: Invert the sealed vial twice. The absence of liquid micro-droplets on the exterior threading confirms a hermetic seal, making it safe for transport to the analytical bench.

Emergency Spill Mitigation & Decontamination

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure[3].

Step 1: Isolation and PPE Escalation Evacuate the immediate 2-meter radius. The responder must don thick NBR gloves (>0.35mm) and an N100/FFP3 respirator before approaching the spill[2].

Step 2: Containment For a powder spill, gently mist the area with water to dampen the solid. For a liquid spill, apply an inert chemical absorbent (e.g., vermiculite or sand).

  • Validation: The powder visibly darkens and ceases to shift under ambient airflow, confirming the total suppression of inhalation hazards.

Step 3: Neutralization and Collection Sweep the dampened material or saturated absorbent using a disposable plastic scraper into a sealable hazardous waste container. Wash the affected surface with copious amounts of soap and water[9].

  • Validation: Swab the cleaned surface with a pH indicator strip. A return to a neutral pH (7.0) confirms the complete removal of the basic methanamine residue.

Waste Disposal Plan

Triazole derivatives and primary amines must be strictly segregated from incompatible chemicals to prevent hazardous reactions.

  • Aqueous & Organic Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled "Halogenated/Amine Organic Waste" carboy.

    • Validation: Check the waste manifest prior to addition. The verified absence of oxidizing acids (e.g., nitric acid, perchlorates) in the receiving carboy validates compatibility, preventing exothermic oxidation[8].

  • Solid Waste: Dispose of all contaminated gloves, absorbent materials, and empty vials in a sealed, rigid container designated for incineration by an approved environmental waste contractor. Do not flush residual powder down the sink due to long-term aquatic toxicity risks[3].

Spill Response Workflow Diagram

SpillResponse Start Spill Detected: [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine Assess Assess Physical State (Powder vs. Liquid) Start->Assess PPE Don Emergency PPE (>0.35mm Nitrile, N100/P3 Respirator) Assess->PPE Powder Powder Spill: Dampen with water to prevent dust PPE->Powder Solid State Liquid Liquid Spill: Apply inert chemical absorbent PPE->Liquid Solution State Collect Collect in sealed Hazardous Waste container Powder->Collect Liquid->Collect Decon Decontaminate surface (Wash with copious soap & water) Collect->Decon

Workflow for emergency spill assessment, containment, and decontamination of triazole methanamines.

References
  • NextSDS. "[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride - Substance Database." NextSDS. Available at: 1

  • Santa Cruz Biotechnology. "3-Amino-1,2,4-triazole - Safety Data Sheet." SCBT. Available at: 3

  • Sigma-Aldrich. "SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole." MilliporeSigma. Available at: 4

  • Central Drug House (P) Ltd. "1,2,4-TRIAZOLE CAS No 288-88-0 - Safety Data Sheet." CDH Fine Chemical. Available at: 7

  • Carl Roth GmbH + Co. KG. "Safety Data Sheet: 1,2,4-Triazole." Carl ROTH. Available at: 8

  • Dy-Mark. "Safety Data Sheets enclosed for: Dy-Mark." Dy-Mark Australia. Available at: 6

  • MG Chemicals. "832TC-B Thermally Conductive Epoxy: Encapsulating and Potting Compound (Part B)." MG Chemicals. Available at: 2

  • Farnell. "832HT-A High Temperature Epoxy (Part A)." Farnell. Available at:9

  • RS Components. "Loctite 3421A Kit Component #458-9478." RS Online. Available at: 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine
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